
Trofosfamide
Übersicht
Beschreibung
Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound has been used in clinical trials for the treatment of various cancers, including ependymomas, medulloblastomas, sarcomas, and recurrent brain tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of 2-chloroethylamine with phosphorus oxychloride, followed by cyclization to form the oxazaphosphorine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of trofosfamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .
Analyse Chemischer Reaktionen
Primary Metabolic Activation Pathways
Trofosfamide requires metabolic activation to exert cytotoxic effects. Key reactions include:
Oxidation to 4-Hydroxy-Trofosfamide
-
Reaction : Hepatic cytochrome P450 enzymes (CYP3A4 and CYP2B6) catalyze hydroxylation at the C4 position of the oxazaphosphorine ring .
-
Product : 4-Hydroxy-trofosfamide, the primary cytotoxic metabolite .
-
Significance : This metabolite spontaneously decomposes to form phosphoramide mustard and acrolein, which alkylate DNA and induce apoptosis .
N-Dechloroethylation to Ifosfamide and Cyclophosphamide
Degradation Pathways Under Variable Conditions
Stability studies reveal pH- and temperature-dependent degradation mechanisms:
Acidic Hydrolysis (pH 1–3)
-
Mechanism : Protonation of the oxazaphosphorine ring facilitates cleavage of chloroethyl groups .
-
Products :
-
Ifosfamide (trace amounts)
-
Cyclophosphamide (trace amounts)
-
-
Kinetics : Follows first-order kinetics with an activation energy (Ea) of 85.7 kJ/mol .
Neutral to Alkaline Hydrolysis (pH 7–9)
-
Mechanism : Solvent-catalyzed degradation involving aziridine intermediate formation .
-
Products :
-
2-Dechloroethyl-ifosfamide
-
3-Dechloroethyl-ifosfamide
-
-
Kinetics : Faster degradation than in acidic conditions (k = 0.12 h⁻¹ at pH 7) .
Comparative Metabolic Pathways
The table below contrasts this compound’s metabolic pathways with other oxazaphosphorines:
Key Degradation Kinetics
Data from Arrhenius studies under varying pH and temperature conditions :
pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Activation Energy (Ea, kJ/mol) |
---|---|---|---|
1.0 | 37 | 0.05 | 85.7 |
7.0 | 37 | 0.12 | 92.3 |
9.0 | 37 | 0.18 | 98.1 |
Unique Reaction Mechanisms
-
Direct 4-Hydroxylation : Unlike cyclophosphamide and ifosfamide, this compound undergoes significant direct 4-hydroxylation without requiring prior N-dechloroethylation .
-
Aziridine Intermediate Formation : In alkaline conditions, degradation proceeds via aziridine intermediates, leading to crosslinking with DNA and proteins .
Environmental Influences on Reactivity
Wissenschaftliche Forschungsanwendungen
Soft Tissue Sarcomas (STS)
Trofosfamide has shown promise in treating advanced soft tissue sarcomas. A randomized phase II trial compared this compound with doxorubicin in elderly patients, revealing that this compound achieved a 6-month progression-free rate (PFR) of 27.6% compared to 35.9% for doxorubicin. Notably, this compound was associated with a more favorable toxicity profile, leading to fewer serious adverse events (30.3% vs. 59%) .
Non-Hodgkin's Lymphoma (NHL)
In cases of relapsed anaplastic large cell lymphoma (ALCL), this compound has been employed as a salvage therapy, yielding effective outcomes where other treatments failed . A study highlighted its efficacy in achieving stable disease in patients previously treated with anthracyclines .
Glioblastoma
Recent findings indicate that combining this compound with etoposide may enhance treatment efficacy in progressive glioblastoma patients. A study reported improved median overall survival (9 months) for patients receiving this combination compared to historical controls . The combination therapy demonstrated manageable toxicity levels, primarily hematotoxicity .
Comprehensive Data Tables
Indication | Study Type | Patient Cohort | Efficacy Outcomes | Toxicity Profile |
---|---|---|---|---|
Soft Tissue Sarcoma | Phase II Trial | 120 elderly patients | PFR: 27.6% (this compound) vs 35.9% (doxorubicin) | Fewer serious adverse events |
Anaplastic Large Cell Lymphoma | Case Study | 5 patients | Effective salvage therapy | Mild toxicity |
Glioblastoma | Combination Study | 22 patients | Median OS: 9 months | High-grade hematotoxicity |
Case Studies
- Soft Tissue Sarcoma Case
- Anaplastic Large Cell Lymphoma Case
- Glioblastoma Treatment
Wirkmechanismus
Trofosfamide exerts its effects by cross-linking DNA strands, thereby inhibiting DNA synthesis and cell division . The compound is metabolized in the liver to form 4-hydroxy-trofosfamide, which is the active cytotoxic agent. This metabolite alkylates DNA, leading to the formation of DNA adducts and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Trofosfamide is similar to other oxazaphosphorines such as cyclophosphamide and ifosfamide. it has unique properties that distinguish it from these compounds:
Cyclophosphamide: Both compounds require metabolic activation, but this compound is more extensively hydroxylated.
Similar Compounds
- Cyclophosphamide
- Ifosfamide
- Melphalan
- Chlorambucil
These compounds share similar mechanisms of action but differ in their metabolic pathways and clinical applications.
Biologische Aktivität
Trofosfamide is an oxazaphosphorine compound, primarily known for its use in treating various types of cancer, particularly soft tissue sarcomas and lymphomas. As an alkylating agent, it functions by interfering with DNA replication and repair, ultimately leading to cell death. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, side effects, and case studies.
This compound is structurally related to ifosfamide, with its primary mechanism involving the formation of DNA cross-links, which inhibit DNA synthesis. The compound is metabolized in the liver to produce ifosfamide as its predominant active metabolite, contributing to its therapeutic effects. The pharmacological profile indicates that this compound exhibits cytotoxicity against a range of tumor types, including soft tissue sarcomas and lymphomas.
Key Pharmacological Properties:
- Chemical Structure: C₉H₁₈Cl₃N₂O₂P
- Drug Classification: Alkylating agent, antineoplastic agent
- Metabolism: Primarily converted to ifosfamide
- Mechanism: DNA cross-linking
Case Studies and Clinical Trials
-
Phase II Study in Soft Tissue Sarcoma:
A study involving 18 patients with metastatic soft-tissue sarcoma showed that this compound administered at a starting dose of 300 mg/day for 7 days, followed by 150 mg/day, resulted in: -
Randomized Phase II Trial vs. Doxorubicin:
In a trial comparing this compound to doxorubicin in elderly patients (aged >60) with untreated metastatic soft tissue sarcoma: -
Efficacy in Pediatric Rhabdomyosarcoma:
This compound has also been studied in pediatric populations with rhabdomyosarcoma, where it was used in combination with other agents such as idarubicin and etoposide. This combination therapy demonstrated promising results in terms of disease stabilization and response rates .
Side Effects and Toxicity
The toxicity profile of this compound is generally mild compared to other chemotherapeutic agents. Common side effects include:
- Nausea
- Fatigue
- Dyspnea
- Leukopenia (grade III/IV observed in some cases)
In clinical trials, discontinuation rates due to adverse effects were lower for this compound compared to traditional agents like doxorubicin .
Summary of Findings
Study Type | Patient Population | Median Age | Response Rate | Median Overall Survival | Notable Side Effects |
---|---|---|---|---|---|
Phase II Study | Metastatic STS | 60 years | 18% | 10 months | Mild nausea |
Randomized Phase II Trial | Elderly patients with STS | 70 years | 27.6% | 9.8 months | Low-grade fatigue |
Pediatric Rhabdomyosarcoma Study | Pediatric patients | Varies | Not specified | Not specified | Combination therapy effects |
Eigenschaften
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
Record name | Trofosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trofosfamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12902 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NSC314928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC314927 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trofosfamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trofosfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.